N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-17-11-9-16(10-12-17)26-22(20-13-30(28)14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLGDRAGLEGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
Similar compounds have shown to interact with their targets (egfr and vegfr-2) throughbinding affinity . This interaction can lead to changes in the receptor’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
MAPK/ERK pathway and the PI3K/Akt pathway . These pathways play crucial roles in cell proliferation, survival, and angiogenesis.
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that these compounds may have good bioavailability.
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and drug development. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
Inhibition of Enzymatic Activity:
The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to various inflammatory diseases .
Modulation of Signaling Pathways:
By binding to receptors or enzymes, it can modulate downstream signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
| Study | Cancer Type | Inhibition Rate |
|---|---|---|
| Elmongy et al. (2022) | Breast Cancer | 43% - 87% |
| Kumar et al. (2009) | Non-Small Cell Lung Cancer | Moderate inhibition |
These findings suggest that the compound could serve as a lead in the development of new anticancer therapies.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in preclinical models. It can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
4. Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Anticancer Activity:
A study by Elmongy et al. synthesized derivatives of thieno[2,3-d]pyrimidine and assessed their cytotoxicity against cancer cell lines. The results indicated that compounds with similar structures to N-(2-(4-methoxyphenyl)-5-oxido...) exhibited significant inhibitory effects on tumor growth . -
Inflammation Model:
In a model of lipopolysaccharide-induced inflammation in cynomolgus monkeys, the lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration . This suggests potential therapeutic implications for autoimmune conditions.
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its ability to inhibit key enzymes involved in cancer and inflammation highlights its potential as a therapeutic agent.
Future studies should focus on elucidating the precise mechanisms underlying its biological effects and evaluating its safety profile in clinical settings. As research continues to unfold, this compound may lead to novel treatments for various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
